molecular formula C16H18BrNO2S B10962465 N-(4-bromo-2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide

N-(4-bromo-2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide

Cat. No.: B10962465
M. Wt: 368.3 g/mol
InChI Key: WUDRAPSLHDMFJK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a bromine atom, a methyl group, and an isopropyl group attached to a benzenesulfonamide core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 4-isopropylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromo-2-methylaniline is reacted with 4-isopropylbenzenesulfonyl chloride in an appropriate solvent like dichloromethane or chloroform under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the benzene rings.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an N-aryl sulfonamide derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide would depend on its specific biological target. In general, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-methylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(4-chloro-2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(4-bromo-2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene rings.

Uniqueness

This compound is unique due to the specific combination of substituents on the benzene rings, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-11(2)13-4-7-15(8-5-13)21(19,20)18-16-9-6-14(17)10-12(16)3/h4-11,18H,1-3H3

InChI Key

WUDRAPSLHDMFJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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